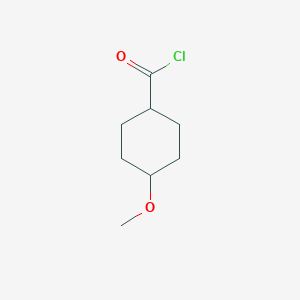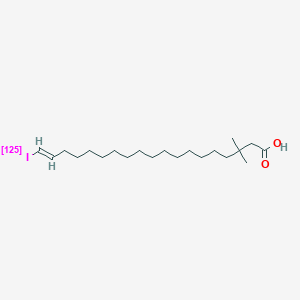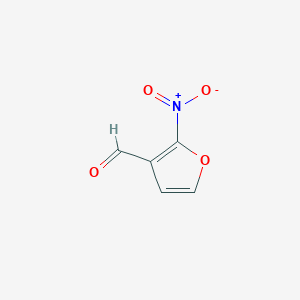
2-Nitrofuran-3-carbaldéhyde
Vue d'ensemble
Description
2-Nitrofuran-3-carbaldehyde, also known as 2-Nitrofuran-3-carbaldehyde, is a useful research compound. Its molecular formula is C5H3NO4 and its molecular weight is 141.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitrofuran-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrofuran-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Application: Les dérivés de la 2-Nitrofuran-3-carbaldéhyde ont été étudiés comme agents antibactériens potentiels. Les chercheurs ont synthétisé de nouveaux composés en modifiant le cycle furanne et le groupe nitro, dans le but d'améliorer leur efficacité contre les bactéries pathogènes .
- Application: Les scientifiques ont conçu et synthétisé des dérivés de la 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one contenant un groupe méthylène aryle ou hétéroaryle. Ces composés ont été évalués pour leur activité antimicrobienne contre Staphylococcus aureus et d'autres souches .
- Application: Les chercheurs ont exploré des méthodes de synthèse de ces composés, notamment la nitration, l'oxydation et l'estérification. Par exemple, le 5-nitrofuran-2-carbaldéhyde peut être obtenu à partir du furfural par des réactions de nitration .
- Application: Les scientifiques étudient les effets biologiques des dérivés de la this compound, y compris leur potentiel en tant qu'agents antiparasitaires, antitumoraux ou anti-inflammatoires. Ces études contribuent à la découverte et au développement de médicaments .
- Application: La this compound peut être transformée en divers dérivés fonctionnalisés, tels que les acrylaldehydes, les carboxylates et les esters. Ces intermédiaires sont utilisés pour la construction de molécules plus complexes .
- Application: Les chercheurs ont exploré le comportement électrochimique de la this compound et de ses dérivés. Ces composés peuvent être immobilisés sur des surfaces d'électrodes pour détecter des molécules spécifiques, telles que les neurotransmetteurs ou les polluants environnementaux .
Agents antimicrobiens
Dérivés de la thiazolidinone
Nitrofurannes contenant un carbonyle
Études d'activité biologique
Intermédiaires de synthèse
Capteurs électrochimiques
Mécanisme D'action
Mode of Action
2-Nitrofuran-3-carbaldehyde is a prodrug, meaning it is inactive until metabolized within the bacterial cell . The compound is converted into electrophilic intermediates by bacterial nitroreductases . These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and protein . This multi-target action makes the drug more resistant to the development of bacterial resistance .
Biochemical Pathways
The biochemical pathways affected by 2-Nitrofuran-3-carbaldehyde are primarily those involved in energy production and genetic material synthesis . By inhibiting the citric acid cycle, the compound disrupts the bacteria’s ability to produce energy . Additionally, by inhibiting the synthesis of DNA, RNA, and protein, the compound prevents the bacteria from replicating and producing essential proteins .
Pharmacokinetics
Nitrofuran compounds are generally known to be well-absorbed and distributed throughout the body . They are metabolized by bacterial nitroreductases and excreted in the urine
Result of Action
The result of the action of 2-Nitrofuran-3-carbaldehyde is the inhibition of bacterial growth and replication . By disrupting energy production and the synthesis of essential genetic material and proteins, the compound effectively kills the bacteria or inhibits their growth .
Action Environment
The action of 2-Nitrofuran-3-carbaldehyde can be influenced by various environmental factors. For instance, the presence of oxygen-insensitive nitroreductases in the bacterial cell is crucial for the activation of the compound . Additionally, the continuous exposure of bacteria to nitrofuran compounds in various environmental compartments may lead to the development of resistance
Orientations Futures
Nitrofuran derivatives have shown promising results in various studies . For instance, some 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives exhibited strong antimicrobial activity . Similarly, 5-nitrofuran-isatin molecular hybrids demonstrated potent inhibitory activity against the human colon cancer cell line HCT 116 . These findings suggest that nitrofuran derivatives, including 2-Nitrofuran-3-carbaldehyde, could be further explored for their potential applications in medicine .
Analyse Biochimique
Biochemical Properties
2-Nitrofuran-3-carbaldehyde interacts with various enzymes, proteins, and other biomolecules. The compound is synthesized from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . It is also obtained by hydrolysis of (5-nitrofuran-2-yl)methanediyl diacetate . The compound’s interactions with biomolecules are largely due to its nitro group, which confers antibacterial properties .
Cellular Effects
They also block the initiation of translation .
Molecular Mechanism
Nitrofurans are known to be prodrugs that are activated via reduction by type I oxygen-insensitive nitroreductases . This reduction results in reactive intermediates that inhibit bacterial ribosomes and other macromolecules .
Metabolic Pathways
Nitrofurans are known to inhibit several microbial enzyme systems, suggesting that they may interact with various metabolic pathways .
Propriétés
IUPAC Name |
2-nitrofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBVTFWXCLZIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




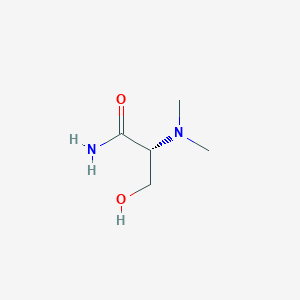
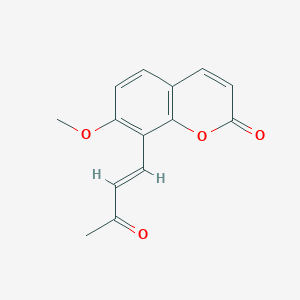
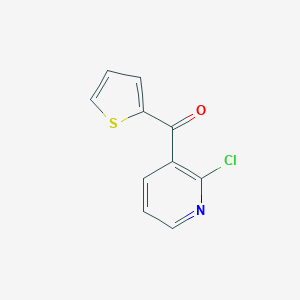
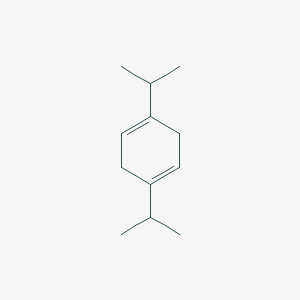
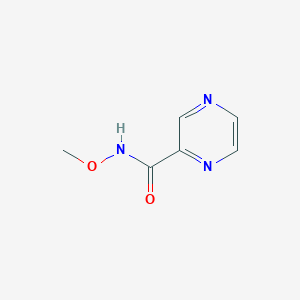

![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)

![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)

